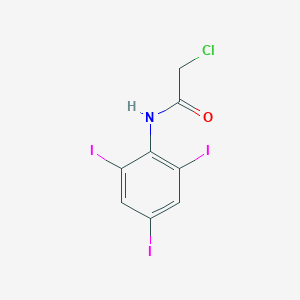

![molecular formula C16H11ClN2O2 B2696189 (E)-2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile CAS No. 866038-40-6](/img/structure/B2696189.png)

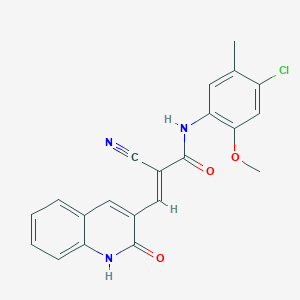

(E)-2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

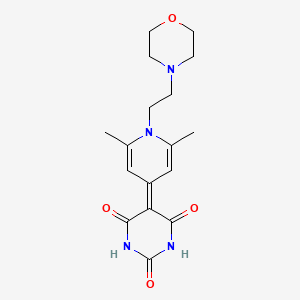

Synthesis of Heterocyclic Systems

The compound is utilized as a versatile synthon in the preparation of polysubstituted heterocyclic systems. Its derivatives, such as methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog, are precursors for the synthesis of pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles. These multifunctional compounds are foundational in creating complex molecules with potential biological activities (Pizzioli et al., 1998).

Molecular Docking and Antimicrobial Activity

In another aspect, derivatives of the compound have been prepared and subjected to in silico molecular docking screenings towards specific proteins. These studies reveal moderate to good binding energies, indicating potential for therapeutic applications. The compounds exhibit antimicrobial and antioxidant activities, underscoring their utility in developing new treatments for microbial diseases (Flefel et al., 2018).

Coordination Chemistry and Material Science

The compound's analogs are also explored in coordination chemistry, leading to the synthesis of new coordination compounds with interesting structural and photoluminescent properties. These findings contribute to the material sciences, especially in the development of new luminescent materials and sensors (Li, Ni, & Yong, 2018).

Mecanismo De Acción

While the specific mechanism of action for “(E)-2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile” is not available, a related compound, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, has been used in the synthesis of DPP-IV inhibitors . DPP-IV inhibitors are a class of drugs that inhibit the enzyme dipeptidyl peptidase-4, which is involved in the inactivation of the incretin hormones GLP-1 and GIP . These hormones are involved in the body’s insulin response to glucose .

Propiedades

IUPAC Name |

(E)-2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-8-15(20)13-7-14(19-10-13)6-12(9-18)16(21)11-4-2-1-3-5-11/h1-7,10,19H,8H2/b12-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOZJJIFOWKHTK-WUXMJOGZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=CC2=CC(=CN2)C(=O)CCl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C(=C/C2=CC(=CN2)C(=O)CCl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-[(E)-benzoyl]-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2696112.png)

![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2696117.png)

![N-[1-(4-methylphenyl)-2-morpholin-4-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2696121.png)

![Methyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2696129.png)